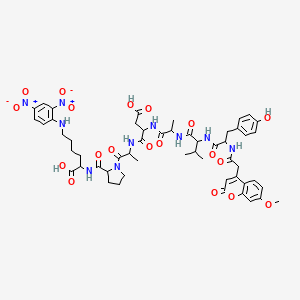

Mca-YVADAP-K(Dnp)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H64N10O19 |

|---|---|

Molecular Weight |

1145.1 g/mol |

IUPAC Name |

2-[[1-[2-[[3-carboxy-2-[2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |

InChI |

InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76) |

InChI Key |

XLXKHBNLWUCNOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Origin of Product |

United States |

Applications in Angiotensin Converting Enzyme 2 Ace2 Research

ACE2's Role in Peptide Processing within the RAS

ACE2 is a zinc metalloprotease with a critical role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. nih.gov ACE2 acts as a counter-regulator to the classical ACE enzyme. While ACE converts Angiotensin I to the potent vasoconstrictor Angiotensin II (Ang II), ACE2 primarily functions as a carboxypeptidase that degrades Ang II into the vasodilatory peptide Angiotensin-(1-7). nih.gov This action helps to balance the effects of Ang II, thereby protecting cardiovascular tissues from its potentially damaging effects like vasoconstriction and fibrosis. nih.gov

Analysis of ACE2 Activity in Biochemical Disease Models

Given its protective role in the cardiovascular system and other organs like the kidneys, altered ACE2 activity is implicated in various diseases. This compound can be used to measure ACE2 activity in tissue homogenates and biological fluids from disease models.

For example, in models of cardiac hypertrophy and heart failure , measuring ACE2 activity can provide insights into the local RAS balance within the heart muscle. In diabetic nephropathy , a leading cause of kidney failure, changes in renal ACE2 expression and activity are believed to contribute to the progression of the disease. Similarly, in acute lung injury , where ACE2 also serves as the receptor for coronaviruses like SARS-CoV-2, its enzymatic activity is a key area of investigation. nih.gov

One study demonstrated that the binding of the SARS-CoV-2 spike protein to ACE2 can enhance the enzyme's proteolytic activity. Using this compound, researchers determined the kinetic parameters of this interaction. scispace.com

Table 2: Kinetic Parameters of ACE2 with this compound

| Condition | K_m (μM) | k_cat/K_m (M⁻¹s⁻¹) | Fold Change in k_cat/K_m |

|---|---|---|---|

| ACE2 alone | 46.6 | N/A | Baseline |

| ACE2 + SARS-CoV-2 Spike Protein | 28.2 | N/A | ~3-fold increase |

Data adapted from a study on the effect of SARS-CoV-2 spike protein on ACE2 activity. scispace.com The study reported a moderate 3-fold boost in the k_cat/K_m value, indicating increased catalytic efficiency.

Methodological Approaches and Experimental Design Using Mca Yvadap K Dnp Oh

Integration into Diverse Experimental Systems

Mca-YVADAP-K(Dnp)-OH is a versatile substrate that can be used in various experimental contexts, from highly controlled systems with purified components to more complex biological samples.

The most straightforward application of this compound is with purified enzyme preparations. rndsystems.com In this context, the assay provides a direct measure of the specific activity of the target enzyme, such as caspase-1 or ACE2. iscabiochemicals.comlifescienceproduction.co.uk The substrate exhibits a degree of specificity; for example, it is readily cleaved by caspase-1 but only weakly hydrolyzed by caspase-3. lifescienceproduction.co.uk This allows for precise characterization of the enzyme's kinetic properties and its inhibition by various compounds without the interference of other cellular components.

While this compound can be used to measure enzymatic activity in complex biological mixtures like cell lysates or subcellular fractions, this application requires careful experimental design and controls. rndsystems.com

A primary challenge is the potential presence of other proteases in the lysate that could also cleave the substrate, leading to an overestimation of the target enzyme's activity. rndsystems.com To ensure the measured activity is specific to the enzyme of interest, the following controls are essential:

Specific Inhibitors: Parallel experiments should be conducted in the presence of a highly specific inhibitor for the target enzyme. For example, when assaying for ACE2 in tissue homogenates, the specific inhibitor MLN-4760 can be used. nih.gov The difference in activity measured with and without the inhibitor provides the true activity of the target enzyme.

Inhibitor Cocktails: To account for other classes of proteases, broad-spectrum inhibitors or specific inhibitors for known contaminating enzymes can be included. For instance, when measuring ACE2 in mouse tissues, the ACE inhibitor captopril (B1668294) is often added to prevent cleavage by ACE. nih.gov

Immunological Controls: Techniques such as immunodepletion, where the target enzyme is removed from the lysate using a specific antibody prior to the assay, can confirm the source of the measured activity.

Sample preparation is also key. Tissues or cells are typically homogenized or sonicated in a buffer containing a non-ionic detergent like Triton X-100 to solubilize proteins, followed by centrifugation to remove cellular debris. nih.gov

Data Analysis and Interpretation of Enzyme Kinetic Parameters

The data generated from assays using this compound allows for detailed kinetic analysis. The process involves converting the primary fluorescence signal into meaningful kinetic constants.

The initial rate of reaction (v₀) is determined from the linear phase of the fluorescence increase over time. Using a standard curve, this rate (in RFU/min) is converted to the rate of product formation (in µmol/min or similar units). rndsystems.com

To determine the key kinetic parameters—the Michaelis constant (Km) and the maximum velocity (Vmax)—the initial velocity is measured across a range of substrate concentrations. The resulting data are then fitted to the Michaelis-Menten equation:

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

where:

v₀ is the initial velocity

Vₘₐₓ is the maximum velocity

[S] is the substrate concentration

Kₘ is the Michaelis constant

The Km value represents the substrate concentration at which the reaction velocity is half of Vmax. It is an indicator of the enzyme's affinity for the substrate; a lower Km signifies a higher affinity. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. From Vmax, the catalytic constant (kcat ), or turnover number, can be calculated if the enzyme concentration is known. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity. researchgate.net

Quantitative FRET assays are powerful tools for determining these biochemical parameters. researchgate.net For example, studies on human ACE2 have used this compound to determine its kinetic properties.

Table of Reported Kinetic Constants

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|

N/A: Not available in the cited sources.

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | (7-Methoxycoumarin-4-yl)acetyl-Tyr-Val-Ala-Asp-Ala-Pro-Lys(2,4-dinitrophenyl)-OH |

| Angiotensin-Converting Enzyme 2 | ACE2 |

| Caspase-1 | Interleukin-1β-Converting Enzyme (ICE) |

| Caspase-3 | |

| 7-methoxycoumarin | Mca |

| 2,4-dinitrophenyl | Dnp |

| Mca-Pro-Leu | |

| MLN-4760 | |

| Captopril |

Michaelis-Menten Kinetics and Inhibition Constant Determination

The use of this compound is well-suited for determining fundamental enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), as well as for assessing the potency of enzyme inhibitors through the determination of the inhibition constant (Ki).

A key application of this substrate is in characterizing the kinetic properties of ACE2. Research has shown that the binding of external proteins, such as the SARS-CoV-2 spike protein, can modulate ACE2 activity. In one study, the kinetic parameters for the hydrolysis of this compound by ACE2 were determined both in the absence and presence of the SARS-CoV-2 receptor-binding domain (RBD). The results indicated a significant enhancement of ACE2's catalytic efficiency (kcat/Km) upon binding to the viral protein. nih.gov

The competitive inhibition of ACE2 can also be quantified using this substrate. For instance, the inhibitory effect of Angiotensin II (Ang II) on the cleavage of this compound by ACE2 has been measured. By assessing the rate of substrate hydrolysis at various concentrations of the inhibitor, the inhibition constant (Ki) can be calculated, providing a quantitative measure of the inhibitor's potency. nih.gov In the presence of the SARS-CoV-2 RBD, the Ki for Ang II was found to decrease, suggesting that the conformational changes in ACE2 induced by spike protein binding also affect its interaction with competitive inhibitors. nih.gov

Table 1: Michaelis-Menten and Inhibition Constants for ACE2 with this compound

| Condition | Kinetic Parameter | Value | Unit |

|---|---|---|---|

| ACE2 | kcat/Km | 2.52 x 103 | M-1s-1 |

| ACE2 + SARS-CoV-2 RBD | kcat/Km | 7.55 x 103 | M-1s-1 |

| ACE2 (Inhibition by Ang II) | Ki | 35 | µM |

| ACE2 + SARS-CoV-2 RBD (Inhibition by Ang II) | Ki | 5.2 | µM |

This table presents kinetic data for the hydrolysis of this compound by Angiotensin-Converting Enzyme 2 (ACE2) and its inhibition by Angiotensin II (Ang II), based on data from Zhang et al. (2020). nih.gov

Quantitative Comparison of Enzyme Activities

This compound can be employed to quantitatively compare the activities of the same enzyme from different species or the relative activity of different enzymes on the same substrate. This is particularly relevant given that the substrate is recognized by both caspase-1 and ACE2. medchemexpress.comiscabiochemicals.com

Studies have highlighted the species-specific inhibitor sensitivity of ACE2, which can be effectively demonstrated using this substrate. For example, the inhibitor DX600 shows a marked difference in its ability to inhibit human ACE2 versus rodent (mouse and rat) ACE2. At a concentration of 1 µM, DX600 strongly inhibits human ACE2 activity on this compound, while showing minimal inhibition of the mouse and rat orthologs under identical assay conditions. nih.gov This differential inhibition allows for the quantitative assessment of enzyme activity from different sources, even in mixed samples.

The substrate's utility extends to comparing the hydrolytic activity in tissue extracts from different genetic backgrounds. For instance, the hydrolysis rate of this compound in kidney extracts from wild-type mice can be compared to that from ACE2 knockout mice. This allows for the determination of the proportion of substrate cleavage attributable to ACE2 versus other endogenous proteases. nih.gov Such comparisons are crucial for validating assay specificity and accurately quantifying ACE2 activity in complex biological samples.

While it is known that this compound is a substrate for both caspase-1 and ACE2, and that caspase-3 is only weakly active on it, detailed side-by-side quantitative comparisons of the kinetic parameters for these different enzymes with this specific substrate are not extensively detailed in the primary literature. iscabiochemicals.com However, the principle of using the rate of fluorescence increase allows for a direct comparison of the relative activities of these enzymes under specified conditions.

Table 2: Comparative Inhibition of ACE2 Activity on this compound

| Enzyme Source | Inhibitor (Concentration) | Inhibition Level |

|---|---|---|

| Human ACE2 | DX600 (1 µM) | >93% |

| Mouse ACE2 | DX600 (1 µM) | Not significant |

| Rat ACE2 | DX600 (1 µM) | Not significant |

This table illustrates the differential inhibition of ACE2 orthologs by the inhibitor DX600 when using this compound as a substrate, based on findings from Xiao et al. (2011). nih.gov

Comparative Studies with Alternative Protease Substrates

Distinctions Between Mca-YVADAP-K(Dnp)-OH and Other Caspase-1 Substrates (e.g., Ac-YVAD-AFC, Ac-WEHD-AFC)

This compound is a fluorogenic peptide substrate utilized for the determination of Caspase-1 activity. iscabiochemicals.com Its design and mechanism, however, differ significantly from other common Caspase-1 substrates such as Ac-YVAD-AFC and Ac-WEHD-AFC.

The primary distinction lies in their mechanism of fluorescence generation. This compound operates on the principle of Fluorescence Resonance Energy Transfer (FRET). aatbio.com The peptide incorporates a 7-methoxycoumarin (Mca) fluorophore at the N-terminus and a 2,4-dinitrophenyl (Dnp) quenching group on a lysine (B10760008) residue. aatbio.com In the intact substrate, the proximity of the Dnp group quenches the fluorescence of the Mca group. Upon cleavage by Caspase-1 at the peptide bond following the aspartate (D) residue, the Mca fluorophore is separated from the Dnp quencher, leading to a measurable increase in fluorescence.

In contrast, substrates like Ac-YVAD-AFC and Ac-WEHD-AFC are not FRET-based. They consist of a short peptide sequence recognized by the caspase, conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). caymanchem.comtargetmol.commedchemexpress.com Enzymatic cleavage releases the free AFC molecule, which is fluorescent, allowing for quantification of enzyme activity. targetmol.comscbt.com

The peptide sequences also confer differing specificities. The YVAD sequence in Ac-YVAD-AFC is a preferred cleavage site for Caspase-1 and is also recognized by Caspase-4. caymanchem.com The WEHD sequence in Ac-WEHD-AFC is recognized by Caspase-1, Caspase-4, and Caspase-5. cephamls.com this compound, with its longer YVADAP-K sequence, is a substrate for both Caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2), a metalloprotease, which represents a key difference in its specificity profile. aatbio.commedchemexpress.com Furthermore, this compound is only weakly acted upon by Caspase-3, an important consideration in apoptosis research. iscabiochemicals.comfishersci.com

Finally, their optical properties are distinct due to the different fluorophores. This compound exhibits excitation and emission maxima in the ultraviolet and violet range, typically around 320-328 nm and 392-420 nm, respectively. Conversely, the AFC-based substrates are excited at a longer wavelength of approximately 400 nm and emit light around 505 nm. medchemexpress.comcephamls.com

| Feature | This compound | Ac-YVAD-AFC | Ac-WEHD-AFC |

|---|---|---|---|

| Mechanism | FRET (Fluorescence Resonance Energy Transfer) aatbio.com | Release of fluorescent AFC group targetmol.comscbt.com | Release of fluorescent AFC group medchemexpress.comcephamls.com |

| Fluorophore/Quencher | Mca / Dnp | AFC caymanchem.com | AFC medchemexpress.com |

| Peptide Sequence | Tyr-Val-Ala-Asp-Ala-Pro-Lys echelon-inc.com | Tyr-Val-Ala-Asp caymanchem.com | Trp-Glu-His-Asp medchemexpress.comcephamls.com |

| Enzyme Specificity | Caspase-1, ACE2 aatbio.commedchemexpress.com | Caspase-1, Caspase-4 caymanchem.com | Caspase-1, Caspase-4, Caspase-5 cephamls.com |

| Excitation (nm) | ~320-328 | ~400 medchemexpress.comcephamls.com | ~380-400 medchemexpress.comcephamls.com |

| Emission (nm) | ~392-420 fishersci.com | ~505 medchemexpress.comcephamls.com | ~460-505 medchemexpress.comcephamls.com |

Comparison with Other Fluorogenic and Non-Fluorogenic ACE2 Substrates (e.g., Mca-RPPGFSAFK(Dnp)-OH)

This compound serves as a fluorogenic substrate for Angiotensin-Converting Enzyme 2 (ACE2), a key enzyme in the renin-angiotensin system. aatbio.commedchemexpress.com For ACE2, the cleavage site is the peptide bond between the proline (P) and lysine (K) residues. Its utility can be assessed by comparison with other fluorogenic substrates designed for ACE2 and related proteases, such as Mca-RPPGFSAFK(Dnp)-OH.

Both substrates employ the same FRET pair, Mca and Dnp, and therefore share a similar detection mechanism and general optical properties. lifescienceproduction.co.uk However, their specificity, derived from their distinct peptide sequences, is markedly different. This compound is recognized by both ACE2 and Caspase-1. In contrast, Mca-RPPGFSAFK(Dnp)-OH, which is derived from bradykinin, exhibits much broader reactivity. lifescienceproduction.co.uk It is a substrate for a wide range of metalloproteases, including ACE1, ACE2, endothelin-converting enzyme-1 (ECE-1), neprilysin, and several matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. fishersci.comiscabiochemicals.comkarebaybio.com This broad specificity makes Mca-RPPGFSAFK(Dnp)-OH useful for screening general metalloprotease activity but less suitable for specifically measuring ACE2 in a complex mixture of enzymes.

Another critical point of comparison is the efficiency of cleavage and the resulting signal intensity. Research on a related substrate, Mca-APK(Dnp)-OH, indicates that it yields a significantly higher fluorescence increase upon cleavage by ACE2 compared to this compound. sigmaaldrich.com This suggests that the YVADAP sequence may not be an optimal recognition motif for ACE2, potentially limiting the sensitivity of this compound in assays where ACE2 is present at low concentrations.

| Feature | This compound | Mca-RPPGFSAFK(Dnp)-OH |

|---|---|---|

| Mechanism | FRET (Mca/Dnp) | FRET (Mca/Dnp) lifescienceproduction.co.ukfishersci.com |

| Peptide Sequence | Tyr-Val-Ala-Asp-Ala-Pro-Lys echelon-inc.com | Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys iscabiochemicals.com |

| Primary Enzymes Assayed | ACE2, Caspase-1 | ACE1, ACE2, ECE-1, Neprilysin, MMPs fishersci.comiscabiochemicals.com |

| ACE2 Cleavage Site | Between Proline and Lysine | Not specified in provided results |

| Relative Signal Intensity for ACE2 | Lower compared to some other ACE2 substrates sigmaaldrich.com | Sensitive substrate for multiple proteases lifescienceproduction.co.uk |

Advantages and Disadvantages of this compound in Specific Biochemical Contexts

The unique properties of this compound present a distinct set of advantages and disadvantages depending on the specific research application.

Advantages:

Dual-Enzyme Substrate: A primary advantage is its ability to be cleaved by two mechanistically different enzymes: Caspase-1 (a cysteine protease) and ACE2 (a zinc-metalloprotease). medchemexpress.com This makes it a potential tool for studies investigating the interplay between inflammatory pathways (involving Caspase-1) and the renin-angiotensin system (involving ACE2).

Continuous Assay Format: As a FRET-based substrate, it allows for the continuous, real-time monitoring of enzyme kinetics. iscabiochemicals.com The direct increase in fluorescence upon cleavage provides a straightforward and sensitive readout.

Caspase Specificity: In the context of apoptosis research, its high specificity for Caspase-1 over Caspase-3 is beneficial. iscabiochemicals.comfishersci.com This allows for a more focused analysis of the inflammatory caspases without significant cross-reactivity from the executioner caspases.

Disadvantages:

Lack of Specificity: The dual reactivity is also its most significant drawback. In biological systems where both Caspase-1 and ACE2 may be active, the substrate cannot distinguish between the two. This ambiguity necessitates the use of specific inhibitors to isolate the activity of one enzyme, complicating experimental design and data interpretation.

Potential for Low Signal in ACE2 Assays: Evidence suggests that this compound may not be the most sensitive substrate for ACE2, yielding a lower fluorescence signal compared to other available substrates. sigmaaldrich.com This could limit its application in scenarios with low enzyme abundance.

Suboptimal Optical Properties: The substrate's excitation and emission spectra lie in the UV-violet range (~328 nm / ~400 nm). This region is often subject to interference from the autofluorescence of endogenous biological molecules like NADH and tryptophan, which can increase background noise and reduce the signal-to-noise ratio compared to substrates that operate at longer wavelengths.

Investigation of Enzyme Inhibition and Activation Mechanisms

Characterization of Inhibitors Targeting Caspase-1 and ACE2

Research efforts to characterize inhibitors for caspase-1 and ACE2 have utilized Mca-YVADAP-K(Dnp)-OH as a key reagent in experimental assays. medchemexpress.comnih.govaatbio.comcaymanchem.comcaymanchem.com This compound is specifically designed as a substrate that these enzymes can recognize and cleave. iscabiochemicals.comsigmaaldrich.comechelon-inc.com

The structure of this compound incorporates a fluorescent reporter molecule, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching molecule, 2,4-dinitrophenyl (Dnp). aatbio.comsigmaaldrich.com In its intact state, the proximity of the Dnp group quenches the fluorescence of the Mca group through a process known as Förster Resonance Energy Transfer (FRET). aatbio.comechelon-inc.com When caspase-1 or ACE2 is present and active, it cleaves the peptide sequence between the Mca and Dnp moieties. caymanchem.comsigmaaldrich.com This separation results in a measurable increase in fluorescence, which is directly proportional to the enzyme's activity. caymanchem.comcaymanchem.comiscabiochemicals.com

Determination of Half-Maximal Inhibitory Concentrations (IC50) and Inhibition Constants (Ki)

A thorough review of scientific literature reveals no published data on the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) for this compound against caspase-1 or ACE2. This is because the compound functions as a substrate that is hydrolyzed by these enzymes, and is not designed to inhibit their activity. medchemexpress.comnih.gov Assays employing this substrate are, however, used to determine the IC50 and Ki values of other molecules that are being investigated as potential inhibitors of caspase-1 and ACE2. nih.gov In such experiments, a decrease in the fluorescence signal generated from the cleavage of this compound indicates the efficacy of the inhibitory compound being tested.

Elucidation of Inhibitor Binding Modes

There is no available research elucidating an inhibitory binding mode for this compound with caspase-1 or ACE2. Studies on inhibitor binding modes focus on compounds that actively block the catalytic site or an allosteric site of an enzyme to prevent it from functioning. nih.gov In contrast, as a substrate, this compound is designed to fit into the active site of caspase-1 and ACE2 to be catalytically processed, not to block it. sigmaaldrich.comechelon-inc.com The interaction of this compound with the active sites of these enzymes is transient and results in its cleavage. caymanchem.comcaymanchem.com

Identification and Analysis of Novel Enzyme Activators

Similarly, there is no scientific evidence to suggest that this compound functions as an enzyme activator. Enzyme activators are molecules that bind to an enzyme and increase its activity. The role of this compound is strictly limited to that of a substrate, which is consumed in the enzymatic reaction it is used to measure. aatbio.comiscabiochemicals.comglpbio.com

Emerging Research Applications and Future Perspectives

Advancement in Fluorogenic Probe Design and Peptide Chemistry

The design of Mca-YVADAP-K(Dnp)-OH is centered around the principle of Fluorescence Resonance Energy Transfer (FRET). This substrate features a fluorophore, 7-methoxycoumarin-4-yl acetyl (Mca), at its N-terminus and a quencher, 2,4-dinitrophenyl (Dnp), attached to the side chain of a lysine (B10760008) residue. In the intact peptide, the close proximity of the Dnp group effectively quenches the fluorescence emitted by the Mca group upon excitation nih.govjove.comrndsystems.com. Proteolytic cleavage of the peptide backbone between the Mca and Dnp moieties separates the pair, leading to a measurable increase in fluorescence that is proportional to enzyme activity nih.govjove.comrndsystems.com.

The selection of the Mca-Dnp pair represents a strategic choice in fluorogenic probe design. Compared to other FRET pairs, such as EDANS/DABCYL, the Mca/Dnp pair has the advantage of smaller molecular sizes for the donor and acceptor, which can lead to better enzyme affinity and turnover rates ulab360.com. However, it is also noted that the Mca/Dnp pair can have limitations, including poor solubility characteristics and fluorescence emission in a spectral region that may be subject to interference from biological molecules and compounds in high-throughput screening libraries nih.gov. Despite these challenges, the Mca-Dnp pair remains widely used due to its effectiveness and the relatively low cost of the Dnp moiety nih.gov.

The synthesis of this compound and similar complex peptides is made possible by significant advancements in peptide chemistry, particularly solid-phase peptide synthesis (SPPS) acs.orgnih.govacs.orgbachem.com. SPPS allows for the stepwise assembly of amino acids on a solid resin support, enabling precise control over the peptide sequence bachem.compeptide.com. This methodology simplifies the purification process and allows for the efficient incorporation of modifications, such as the N-terminal Mca group and the Dnp-modified lysine residue, at specific positions within the peptide chain acs.orgpeptide.com. This level of precision is crucial for creating substrates with defined cleavage sites for specific proteases.

Expanding the Repertoire of Proteases Amenable to this compound-Based Assays

Initially recognized as a substrate for caspase-1, the utility of this compound has expanded to include a variety of other proteases. This versatility stems from the specific amino acid sequence (YVADAP) which is recognized and cleaved by several distinct enzymes. The primary and most well-documented applications are for the study of caspase-1 and angiotensin-converting enzyme 2 (ACE2) rndsystems.comiscabiochemicals.commedchemexpress.comaatbio.com.

The substrate has also been employed in assays for other enzymes, including members of the metalloproteinase family. Research has indicated its use as a substrate for Bone Morphogenetic Protein-1 (BMP-1)/Tolloid-like proteinases and Meprin alpha. This broadens the applicability of this single fluorogenic peptide to different classes of proteases.

Below is a table summarizing the proteases that can be assayed using this compound and their known cleavage sites within the substrate.

The cleavage sites are indicated by the hyphen (-|-) between the respective amino acid residues.

While caspase-1 and ACE2 are the most prominently studied enzymes with this substrate, its utility for other proteases highlights its potential for broader screening and characterization studies.

Contributions to Fundamental Understanding of Protease Biology and Regulation

The application of this compound in various assay formats has significantly contributed to a deeper understanding of protease biology and their roles in health and disease.

Apoptosis Research: As a substrate for caspase-1 (Interleukin-1β Converting Enzyme, ICE), this compound has been instrumental in studies of apoptosis and inflammation abcam.comechelon-inc.com. Caspase-1 plays a critical role in the proteolytic maturation of the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 . Assays using this substrate allow for the sensitive detection of caspase-1 activity, which is a hallmark of inflammasome activation and pyroptosis, a pro-inflammatory form of programmed cell death antibodiesinc.com. The ability to quantify caspase-1 activity has facilitated research into the mechanisms of apoptosis and has been used to screen for inhibitors of this enzyme echelon-inc.comantibodiesinc.com. For instance, it is known that the adenovirus E1B 19K protein, an inhibitor of apoptosis, can inhibit the activation of caspases rndsystems.comechelon-inc.com. The specificity of the substrate is also noteworthy, as caspase-3, another key apoptotic protease, is only weakly active on this compound iscabiochemicals.com.

COVID-19 Research: With the onset of the COVID-19 pandemic, this compound gained significant prominence due to its utility as a substrate for ACE2 medchemexpress.comaatbio.combiocompare.com. ACE2 was identified as the primary receptor for the entry of the SARS-CoV-2 virus into human cells thno.org. The binding of the viral spike protein to ACE2 is a critical step in infection. Assays employing this compound have enabled researchers to study the enzymatic activity of ACE2 and how it is affected by viral binding biocompare.comthno.org. This has been crucial for understanding the molecular mechanisms of viral entry and for the screening of potential therapeutic agents that could modulate ACE2 activity or block its interaction with the virus biocompare.comnih.govnih.gov. The substrate has been used in high-throughput screening campaigns to identify inhibitors of the ACE2-spike protein interaction, contributing to the rapid search for antiviral drugs biocompare.comnih.govnih.gov.

By providing a reliable and sensitive method for measuring the activity of these key proteases, this compound continues to be a vital tool in advancing our fundamental knowledge of protease function and regulation in critical biological processes.

Q & A

Q. What is the primary application of Mca-YVADAP-K(Dnp)-OH in enzymatic assays, and how does its fluorescence mechanism work?

this compound is a fluorogenic substrate specifically designed to measure caspase-1 activity . The 7-methoxycoumarin (Mca) fluorophore and 2,4-dinitrophenyl (Dnp) quencher are linked via a caspase-1 cleavage site (YVAD). Upon proteolytic cleavage, the quencher is released, generating fluorescence (excitation: 325–340 nm; emission: 390–460 nm). This allows real-time quantification of caspase-1 activity in vitro or in cell lysates. Use concentrations of 10–50 µM in buffer systems (e.g., 50 mM HEPES, pH 7.4) with appropriate controls (e.g., caspase inhibitors) .

Q. How can researchers validate the specificity of this compound for caspase-1 in complex biological samples?

Specificity validation requires:

- Inhibitor controls : Pre-treat samples with caspase-1-specific inhibitors (e.g., Ac-YVAD-CMK) to confirm fluorescence reduction.

- Knockout/knockdown models : Compare activity in caspase-1-deficient cells or tissues.

- Cross-reactivity assays : Test against related proteases (e.g., caspase-4, caspase-5) using fluorogenic substrates with distinct cleavage motifs (e.g., DEVD for caspase-3).

- Immunoblot correlation : Validate activity measurements with Western blotting for active caspase-1 (p20 subunit) .

Q. What are the critical parameters for optimizing this compound-based assays?

Key parameters include:

- Substrate concentration : Titrate between 10–100 µM to avoid substrate depletion or non-linear kinetics.

- pH and buffer composition : Use buffers compatible with caspase-1 (e.g., HEPES, pH 7.4; 100 mM NaCl).

- Temperature and incubation time : Standardize at 37°C with kinetic readings every 5–15 minutes.

- Signal normalization : Correct for background fluorescence (e.g., autofluorescence in cell lysates) using blank wells without substrate .

Advanced Research Questions

Q. How should researchers address discrepancies in caspase-1 activity measurements when using this compound across different experimental models?

Discrepancies may arise from:

- Sample preparation : Differences in lysis buffer stringency (e.g., Triton X-100 vs. CHAPS) affecting enzyme extraction.

- Endogenous inhibitors : Presence of XIAP or other regulatory proteins; include protease inhibitor cocktails lacking caspase-specific inhibitors.

- Post-translational modifications : Caspase-1 activation via inflammasomes (e.g., NLRP3) requires priming (e.g., LPS pretreatment).

- Data normalization : Express activity as fluorescence units/µg protein or relative to a housekeeping protease. Methodological fix: Standardize protocols across models and validate with orthogonal assays (e.g., IL-1β ELISA) .

Q. What experimental design considerations are critical for time-course assays using this compound in live-cell imaging?

For live-cell applications:

- Permeabilization : Use digitonin (10–50 µg/mL) to allow substrate entry without cell death.

- Signal-to-noise ratio : Optimize imaging settings (e.g., exposure time, gain) to minimize photobleaching.

- Control for cytotoxicity : Include viability assays (e.g., propidium iodide) to rule out fluorescence artifacts from dead cells.

- Kinetic modeling : Use software (e.g., GraphPad Prism) to calculate and under steady-state conditions .

Q. How can researchers reconcile conflicting data between this compound activity and downstream caspase-1 effector readouts (e.g., IL-1β secretion)?

Conflicts may indicate:

- Compartmentalization : Caspase-1 activity in subcellular compartments (e.g., cytosol vs. secreted vesicles).

- Regulatory cleavage : Incomplete processing of pro-IL-1β despite caspase-1 activation.

- Alternative pathways : IL-1β release via pyroptosis-independent mechanisms (e.g., microvesicles). Resolution: Combine substrate assays with caspase-1 pulldown experiments and IL-1β maturation analysis via Western blot .

Data Management and Reproducibility

Q. What are the best practices for documenting and sharing fluorescence data generated with this compound?

Follow FAIR principles:

- Metadata : Report substrate lot numbers, instrument settings (e.g., plate reader model), and raw data files (e.g., .csv).

- Repositories : Deposit datasets in public repositories (e.g., Zenodo, Figshare) with DOI links.

- Protocol transparency : Use platforms like protocols.io for step-by-step method sharing.

- Validation : Include positive/negative controls in published datasets to enable replication .

Troubleshooting Guide

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.